molecular formula C15H15N3O2 B4474640 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine

4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine

Cat. No.: B4474640
M. Wt: 269.30 g/mol
InChI Key: CIHGUGKXEYLRNN-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a 1,3-benzodioxole and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3-benzodioxole moiety, which is then coupled with a pyrimidine derivative under specific conditions. The pyrrolidine group is introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrimidine ring.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)benzene
  • 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)thiazole

Uniqueness

Compared to similar compounds, 4-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)pyrimidine stands out due to its unique combination of the pyrimidine ring with the 1,3-benzodioxole and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-8-18(7-1)15-16-6-5-12(17-15)11-3-4-13-14(9-11)20-10-19-13/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHGUGKXEYLRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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